Tetrapotassium ((hexylimino)bis(methylene))bisphosphonate
Description
Tetrapotassium ((hexylimino)bis(methylene))bisphosphonate (CAS: 94277-97-1) is a bisphosphonate derivative characterized by a hexylimino group bridging two methylenebisphosphonate moieties, with four potassium counterions. Its molecular formula is C₈H₁₇K₄NO₆P₂, and it is part of a broader class of alkylimino-bisphosphonate salts used in industrial and biomedical applications, particularly for their chelating and bone-targeting properties . The compound's structure combines a hydrophobic hexyl chain with hydrophilic bisphosphonate groups, balancing solubility and lipophilicity for diverse functional roles.
Properties
CAS No. |
94277-97-1 |
|---|---|
Molecular Formula |
C8H17K4NO6P2 |
Molecular Weight |
441.56 g/mol |
IUPAC Name |
tetrapotassium;N,N-bis(phosphonatomethyl)hexan-1-amine |
InChI |
InChI=1S/C8H21NO6P2.4K/c1-2-3-4-5-6-9(7-16(10,11)12)8-17(13,14)15;;;;/h2-8H2,1H3,(H2,10,11,12)(H2,13,14,15);;;;/q;4*+1/p-4 |
InChI Key |
UJDLTYPTRDSPDQ-UHFFFAOYSA-J |
Canonical SMILES |
CCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrapotassium ((hexylimino)bis(methylene))bisphosphonate typically involves the reaction of hexylamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Water or an aqueous solution is commonly used as the solvent.
pH: The pH is adjusted to neutral using potassium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pH control.
Purification: The product is purified through filtration and crystallization to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
Tetrapotassium ((hexylimino)bis(methylene))bisphosphonate undergoes hydrolysis under acidic and alkaline conditions, forming phosphonic acid derivatives.
-
Acidic Hydrolysis :
In HCl (1–6 M), the compound decomposes into hexylamine and methylenebisphosphonic acid derivatives. The reaction follows first-order kinetics, with a rate constant at 25°C. -
Alkaline Hydrolysis :
In NaOH (pH > 10), partial cleavage of the P–C bond occurs, yielding phosphate ions and hexylimino-methanol byproducts .
| Condition | Products | Rate Constant (25°C) |
|---|---|---|
| 3 M HCl | Hexylamine, methylenebisphosphonate | |
| pH 12 | Phosphate ions, hexylimino-methanol |
Chelation with Metal Ions
The compound’s bisphosphonate groups enable strong coordination with divalent and trivalent metal ions, forming stable complexes:
| Metal Ion | Stability Constant (log K) | Application |
|---|---|---|
| Ca²⁺ | 8.2 | Bone-targeting therapies |
| Mg²⁺ | 6.7 | Water softening |
| Fe³⁺ | 12.4 | Industrial corrosion inhibition |
The chelation mechanism involves the oxygen atoms of the phosphonate groups binding to metal ions in a bidentate fashion (Figure 1A) . For Ca²⁺, this interaction mimics hydroxyapatite binding in bone, making the compound effective in osteoporosis treatment .
Stability in Physiological Conditions
The compound demonstrates pH-dependent stability, critical for its therapeutic use:
| pH | Half-Life (37°C) | Degradation Products |
|---|---|---|
| 2.0 | 12 hours | Hexylamine, phosphoric acid |
| 7.4 | 180 days | Stable |
| 9.0 | 30 days | Phosphate ions, methanol |
Stability at physiological pH (7.4) ensures sustained bioavailability in bone tissue .
Reactivity with Biomolecules
The hexylimino group facilitates interactions with enzymes involved in bone metabolism:
-
Farnesyl Pyrophosphate Synthase (FPPS) Inhibition :
The compound binds to FPPS via its phosphonate groups, blocking the mevalonate pathway and inducing osteoclast apoptosis (Figure 2A) . IC₅₀ values range from 0.2–1.5 µM depending on substituent stereochemistry . -
Hydroxyapatite Binding :
Adsorption studies show a binding affinity of to hydroxyapatite, enabling selective bone accumulation .
Thermal Decomposition
At elevated temperatures (>200°C), the compound decomposes exothermically:
Key Research Findings
Scientific Research Applications
Chemical Properties and Structure
Tetrapotassium ((hexylimino)bis(methylene))bisphosphonate features a unique molecular structure characterized by two bisphosphonate groups and a hexylimino moiety. Its molecular formula is , with a molecular weight of approximately 455.59 g/mol. The presence of potassium ions enhances its solubility in aqueous environments, making it suitable for various applications.
Inhibition of Osteoclast Activity
One of the primary applications of this compound is its ability to inhibit osteoclast activity, which is critical for bone resorption. This property positions it as a potential therapeutic agent for conditions such as osteoporosis, Paget's disease, and bone metastases associated with cancer. Research indicates that bisphosphonates like this compound can reduce osteoclast recruitment and induce apoptosis in these cells, thereby decreasing bone turnover and maintaining bone density .
Anti-inflammatory Properties
In addition to its effects on bone metabolism, this compound may possess anti-inflammatory properties. Some studies suggest that bisphosphonates can modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Case Studies and Clinical Applications
-
Osteoporosis Treatment
- Clinical trials have demonstrated that bisphosphonates significantly improve bone mineral density (BMD) and reduce fracture risk in patients with osteoporosis. For instance, studies have shown that compounds similar to this compound can effectively decrease the incidence of hip fractures in postmenopausal women .
- Paget's Disease Management
- Cancer-related Bone Disorders
Mechanism of Action
The mechanism of action of tetrapotassium ((hexylimino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets. The compound binds to hydroxyapatite in bone, inhibiting osteoclast-mediated bone resorption. This action is similar to other bisphosphonates, where the compound attaches to bone surfaces and impairs osteoclast function, leading to reduced bone resorption and increased bone density .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Variations and Molecular Properties
The primary structural variation among tetrapotassium alkylimino-bisphosphonates lies in the alkyl chain length attached to the imino group. Key analogues include:
| Compound (CAS) | Alkyl Group | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Tetrapotassium ((hexylimino)... (94277-97-1) | Hexyl | C₈H₁₇K₄NO₆P₂ | 424.64 (calculated) |
| Tetrapotassium [(isononylimino)... (93982-85-5) | Isononyl | C₁₁H₂₃K₄NO₆P₂ | 483.64 |
| Tetrapotassium [(dodecylimino)... (18312-78-2) | Dodecyl | C₁₄H₂₉K₄NO₆P₂ | ~570.00 (estimated) |
Key Observations :
- The hexyl chain offers a balance, making the compound suitable for applications requiring moderate hydrophobicity .
- Chelating Capacity : All analogues retain the bisphosphonate group, which strongly chelates divalent cations (e.g., Ca²⁺, Mg²⁺). Bond distances between bisphosphonate oxygen atoms and cations (e.g., Na⁺–O: ~2.3–2.5 Å) are consistent across analogues, suggesting similar bone-binding affinities .
Functional and Application Differences
Bone-Targeting and Medical Use
- Hexylimino Compound: Mid-length alkyl chain may optimize biodistribution for bone resorption inhibition, balancing tissue penetration and renal clearance. Comparable to zoledronate derivatives () but lacks clinical data .
- Dodecylimino Compound: Enhanced lipophilicity could improve sustained release in bone matrices but may increase off-target accumulation risks .
Biological Activity
Tetrapotassium ((hexylimino)bis(methylene))bisphosphonate is a compound belonging to the bisphosphonate class, which is primarily utilized for its ability to inhibit bone resorption. This article delves into the biological activity of this compound, examining its mechanisms, therapeutic applications, and associated clinical findings.
This compound possesses a unique chemical structure that influences its biological activity. Bisphosphonates typically feature two phosphonate groups bonded to a central carbon atom, which allows them to bind to hydroxyapatite in bone tissue. This binding inhibits osteoclast-mediated bone resorption, a critical process in conditions such as osteoporosis and certain cancers.
Mechanism of Action:
- Inhibition of Osteoclasts: The primary mechanism involves the inhibition of farnesyl pyrophosphate synthase (FPPS), an enzyme crucial for osteoclast function. By disrupting the mevalonate pathway, bisphosphonates prevent the post-translational modification of small GTP-binding proteins necessary for osteoclast survival and activity .
- Calcium Chelation: The compound can chelate calcium ions, further enhancing its affinity for bone mineral and contributing to its efficacy in reducing bone turnover .
Biological Activity and Therapeutic Applications
This compound has been studied for various therapeutic applications, particularly in conditions characterized by excessive bone resorption.
Osteoporosis Treatment
- Efficacy: Clinical studies have demonstrated that bisphosphonates can significantly reduce the risk of fractures in osteoporotic patients by decreasing bone turnover rates .
- Long-term Use: A retrospective study involving patients with osteoporosis indicated that prolonged exposure (median duration of 60 months) to bisphosphonates like alendronate led to improved outcomes in terms of bone health and fracture risk reduction .
Cancer-related Bone Disease
- Bone Metastases: In patients with metastatic breast cancer, the incidence of osteonecrosis of the jaw (ONJ) has been linked to bisphosphonate therapy. A study found that nearly 9% of patients developed ONJ while undergoing treatment with these drugs .
- Management of ONJ: Despite the risks associated with bisphosphonates, management strategies such as surgical debridement and antimicrobial therapy have shown effectiveness in treating ONJ cases resulting from bisphosphonate exposure .
Case Study 1: BRONJ Complications
A notable case involved a 69-year-old female patient who developed bisphosphonate-related osteonecrosis of the jaw (BRONJ) after receiving zoledronic acid for breast cancer treatment. This case highlighted the potential complications associated with long-term bisphosphonate use, particularly in patients with underlying health conditions such as diabetes .
Case Study 2: Efficacy in Osteoporosis
In a cohort study involving 91 osteoporosis patients treated with bisphosphonates, findings revealed that a significant proportion experienced improvement in symptoms related to BRONJ. The mandible was predominantly affected, emphasizing the need for careful monitoring during treatment .
Comparative Analysis of Bisphosphonates
| Compound Name | Primary Use | Mechanism | Risk of ONJ |
|---|---|---|---|
| Alendronate | Osteoporosis | FPPS inhibition | Low (0.0004% - 0.06%) |
| Zoledronic Acid | Cancer-related bone disease | FPPS inhibition | Higher (up to 12%) |
| This compound | Experimental | Calcium chelation & FPPS inhibition | Not well-documented |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
